molecular formula C7H9N3O3 B1330595 N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide CAS No. 91847-07-3

N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide

Cat. No. B1330595
CAS RN: 91847-07-3
M. Wt: 183.16 g/mol
InChI Key: BWEQHSCBXQZUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of ethyl-1-acetamidonaphtho[2,1-b]furan-2-carboxylate and ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate to produce various naphtho-furan derivatives with antimicrobial properties . Another synthesis route for thiazolidin-2-ylidene acetamide derivatives includes the reaction of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with different reagents such as chloroacetic acid and acetylenedicarboxylic acid esters, leading to compounds with anticancer activity . These methods provide a basis for the synthesis of N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide, although the exact synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The crystal structure of a related compound, 2-cyano-N-(furan-2-ylmethyl)acetamide, has been determined, revealing that the acetamide unit is significantly inclined relative to the furan ring. In the crystal form, molecules are connected through N—H⋯O and C—H⋯O hydrogen bonds, forming chains along the100direction . This structural information is crucial for understanding the molecular conformation and potential interaction sites of N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide.

Chemical Reactions Analysis

The papers discuss the reactivity of the synthesized compounds with various reagents. For instance, 2-cyano-N-furan-2-ylmethyl-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide can react with pyridinecarbaldehydes and 5-arylfurfural to yield 5-heterylidene derivatives . These reactions demonstrate the chemical versatility of the furan-2-ylmethyl moiety and its derivatives, suggesting that N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide could also undergo similar chemical transformations.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide are not provided, the related compounds' properties can offer some insights. The antimicrobial and anticancer activities of these compounds indicate their potential as bioactive molecules . The crystal structure analysis provides information on the solid-state properties, such as molecular conformation and hydrogen bonding patterns, which are important for understanding the compound's stability and interactions .

Scientific Research Applications

1. Synthesis and Biological Evaluation in Cannabinoid Receptor Research

N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide and its derivatives have been utilized in the synthesis of indol-3-yl-oxoacetamides, which are potent and selective ligands for cannabinoid receptors, particularly CB2. One study showed that a fluorinated derivative of this compound exhibited a Ki value of 6.2 nM, indicating its strong affinity for the CB2 receptor (Moldovan et al., 2017).

2. Application in Synthesis of Spiro-lactams and Polysubstituted Pyrroles

This compound has been used in the synthesis of spiro-lactams and polysubstituted pyrroles. By reacting furfurylamines with ynones and subsequent oxidation by ceric ammonium nitrate, researchers could synthesize these compounds. This method represents a significant advancement in the synthetic applications of furan and pyrrole derivatives (Peng et al., 2016).

3. Role in Anticancer Research

A study explored the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which were tested for anticancer activity. The compounds showed significant cytotoxic effects against leukemia cell lines, highlighting their potential in anticancer research (Horishny et al., 2021).

4. Development of Antimicrobial and Larvicidal Agents

This compound has been utilized in the synthesis of imidazole derivatives with notable antimicrobial and larvicidal activities. Some derivatives showed high activity against Staphylococcus aureus and Candida albicans, surpassing standard drugs in efficacy (Alaklab et al., 2017).

5. Applications in Decarboxylative Claisen Rearrangement Reactions

Furan-2-ylmethyl compounds, including N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide, undergo decarboxylative Claisen rearrangement, yielding 2,3-disubstituted heteroaromatic products. This method provides a new approach for the synthesis of heteroaromatic compounds (Craig et al., 2005).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c8-10-7(12)6(11)9-4-5-2-1-3-13-5/h1-3H,4,8H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEQHSCBXQZUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90317811
Record name N-[(Furan-2-yl)methyl]-2-hydrazinyl-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide

CAS RN

91847-07-3
Record name NSC320859
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320859
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Furan-2-yl)methyl]-2-hydrazinyl-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.